molecular formula C15H14FN5O2S B2906488 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 920466-64-4

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2906488
CAS No.: 920466-64-4
M. Wt: 347.37
InChI Key: QPQAHEVGUKXXIC-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a chemical compound that features a tetrazole ring substituted with a 3-fluorophenyl group and a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Methylbenzenesulfonamide Moiety: This step involves the reaction of the tetrazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of the 3-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C13H14F N5O2S, with a molecular weight of approximately 408.38 g/mol. Its structure incorporates a sulfamoyl group and a tetrazole ring , both of which are known for their diverse biological activities. The incorporation of these functional groups suggests potential applications in antimicrobial and anti-inflammatory therapies.

Target Interactions

The primary biological targets for compounds containing tetrazole rings often include various enzymes and receptors involved in inflammation and microbial resistance. The tetrazole moiety is known to exhibit electron-donating properties, which can enhance the binding affinity to these targets.

Biochemical Pathways

Research indicates that tetrazoles can exhibit a range of biological activities, including:

  • Antibacterial : Compounds with sulfamoyl groups have demonstrated significant antibacterial properties.
  • Anti-inflammatory : The potential to inhibit inflammatory pathways makes this compound a candidate for treating conditions like rheumatoid arthritis.
  • Antitumor : Preliminary studies suggest that similar structures may possess antitumor activity.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound. Below is a summary table of relevant findings:

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction in IL-17 production
AntitumorCytotoxic effects on cancer cell lines

Study 1: Antibacterial Properties

A study conducted on similar sulfamoyl compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways, which are critical for bacterial growth.

Study 2: Anti-inflammatory Effects

Research on tetrazole derivatives has shown that they can act as inverse agonists for nuclear receptors involved in inflammatory responses. Specifically, this compound exhibited potent inhibition of IL-17 production in preclinical models, suggesting its potential for treating autoimmune diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it's essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
SulfamethoxazoleC10H11N3O3SWidely used antibiotic with proven efficacy
Benzothiazole SulfonamideC10H9N3O2SKnown for its antibacterial properties
5-Fluoro-TetrazoleC2H2F2N4Exhibits unique reactivity patterns useful in drug synthesis

These comparisons highlight how this compound stands out due to its specific combination of functionalities that may enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-11-5-7-14(8-6-11)24(22,23)17-10-15-18-19-20-21(15)13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQAHEVGUKXXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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